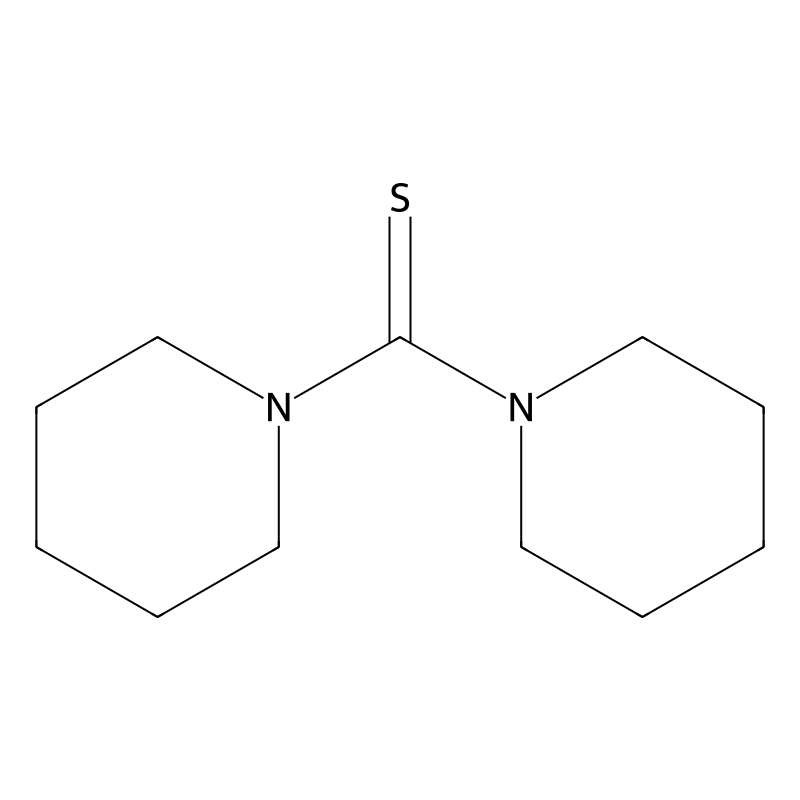Di(piperidin-1-yl)methanethione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Medicinal Chemistry
Studies suggest DiPMT may possess properties that could be beneficial in drug discovery. Research has focused on its potential to:
Act as an anticonvulsant: Studies have investigated the effects of DiPMT on seizures. Initial results indicate anticonvulsant activity in animal models. However, more research is required to understand its mechanisms and efficacy. Source: PMID: 22747900: )
Serve as a neuroprotective agent: DiPMT's potential to protect nerve cells from damage is being explored. Studies suggest it may offer neuroprotective effects, but further research is needed to determine its effectiveness in various neurological conditions. Source: PMID: 22747900: )
Material Science
Research into the physical properties of DiPMT suggests potential applications in material science. Studies are investigating its use in:
- Development of new functional materials: The unique structure of DiPMT may be useful in designing materials with specific properties. Current research is focused on understanding its potential applications in this field. Source: Various research papers on material science databases like ScienceDirect or Royal Society of Chemistry)
Di(piperidin-1-yl)methanethione is a thioamide compound with the molecular formula C₁₁H₂₀N₂S. It features two piperidine rings attached to a methanethione group, which contributes to its unique chemical properties. The presence of sulfur in the thioamide structure enhances its reactivity in various
- Nucleophilic Substitution: The thioamide group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
- Suzuki-Miyaura Coupling: This compound can be utilized as a precursor in palladium-catalyzed coupling reactions, facilitating the formation of carbon-carbon bonds .
- Desulfurization Reactions: Di(piperidin-1-yl)methanethione can be converted into more complex structures through desulfurization processes, which are valuable in synthetic organic chemistry .
Research indicates that di(piperidin-1-yl)methanethione exhibits significant biological activity. It has been studied for its potential role as a corrosion inhibitor and has shown promise in various biological assays. Notably, compounds containing piperidine moieties often display neuroactive and anti-inflammatory properties, suggesting that di(piperidin-1-yl)methanethione may also have therapeutic potential .
Several methods have been developed for synthesizing di(piperidin-1-yl)methanethione:
- Willgerodt-Kindler Reaction: This one-pot reaction involves the condensation of aromatic aldehydes with cyclic secondary amines and elemental sulfur. It has been shown to yield various thioamides, including di(piperidin-1-yl)methanethione .Example reaction:text
Aldehyde + Piperidine + S → Di(piperidin-1-yl)methanethione - Nucleophilic Substitution: The compound can also be synthesized through nucleophilic substitution reactions involving piperidine and suitable electrophiles .
Di(piperidin-1-yl)methanethione has several applications:
- Corrosion Inhibition: It has been investigated for its ability to inhibit corrosion in various materials, making it useful in industrial applications.
- Pharmaceutical Development: Due to its biological activity, it is being explored as a potential lead compound for developing new therapeutic agents targeting inflammation and neurodegenerative diseases .
Studies on the interactions of di(piperidin-1-yl)methanethione with biological systems are ongoing. Its interactions with proteins and enzymes could provide insights into its mechanism of action and potential therapeutic uses. Preliminary data suggest that it may modulate pathways involved in inflammation and neuronal signaling .
Di(piperidin-1-yl)methanethione shares structural similarities with several other compounds. Below is a comparative analysis highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| Phenyl(piperidin-1-yl)methanethione | Thioamide | Exhibits neuroactive properties |
| N,N-Dimethyl-thioformamide | Thioamide | Used in synthetic chemistry |
| Piperidine-thioamide derivatives | Thioamide | Various biological activities |
Uniqueness of Di(piperidin-1-yl)methanethione:
Di(piperidin-1-yl)methanethione is distinct due to its dual piperidine structure, which enhances its solubility and potential bioavailability compared to other thioamides. Its specific arrangement allows for unique interactions within biological systems, potentially leading to novel therapeutic applications.








